2,7,8-trimethylquinoline-4-carboxylic Acid
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Overview
Description
2,7,8-Trimethylquinoline-4-carboxylic acid: is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of three methyl groups at positions 2, 7, and 8, along with a carboxylic acid group at position 4, makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,7,8-trimethylquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,7,8-trimethylquinoline.
Oxidation: The methyl groups at positions 2, 7, and 8 are introduced through alkylation reactions. The quinoline ring is then oxidized to introduce the carboxylic acid group at position 4.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process includes:
Bulk Alkylation: Large-scale alkylation reactions to introduce methyl groups.
Controlled Oxidation: Industrial oxidizing agents and conditions to ensure efficient conversion to the carboxylic acid derivative.
Automated Purification: Use of automated chromatography systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions:
2,7,8-Trimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Quinoline derivatives with additional functional groups.
Reduction Products: Alcohol derivatives of 2,7,8-trimethylquinoline.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2,7,8-Trimethylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl groups at positions 2, 7, and 8.
2,7-Dimethylquinoline-4-carboxylic acid: Lacks the methyl group at position 8.
8-Methylquinoline-4-carboxylic acid: Lacks the methyl groups at positions 2 and 7.
Uniqueness:
2,7,8-Trimethylquinoline-4-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,7,8-trimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQOZCJRHHXDEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360702 |
Source
|
Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-46-7 |
Source
|
Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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